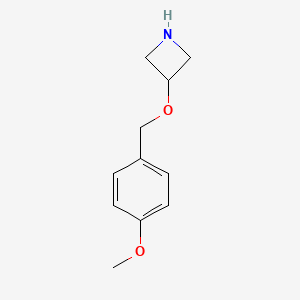

3-((4-Methoxybenzyl)oxy)azetidine

説明

BenchChem offers high-quality 3-((4-Methoxybenzyl)oxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-Methoxybenzyl)oxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-[(4-methoxyphenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUVUYMZTANBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679280 | |

| Record name | 3-[(4-Methoxyphenyl)methoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219980-02-5 | |

| Record name | 3-[(4-Methoxyphenyl)methoxy]azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219980-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Methoxyphenyl)methoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 3-((4-Methoxybenzyl)oxy)azetidine

Advanced Building Block for Medicinal Chemistry & Fragment-Based Drug Discovery

Executive Summary: The "Azetidine Switch"

In modern drug discovery, 3-((4-Methoxybenzyl)oxy)azetidine represents a high-value scaffold used to modulate the physicochemical properties of lead compounds. As a 3-substituted azetidine, it serves as a superior bioisostere for larger saturated heterocycles like pyrrolidine, piperidine, or morpholine.

The "Azetidine Switch"—replacing a 5- or 6-membered ring with the strained 4-membered azetidine—often results in:

-

lowered lipophilicity (LogD) ,

-

improved metabolic stability (by reducing the number of oxidizable C-H bonds), and

-

rigidified vector orientation of substituents.

The p-methoxybenzyl (PMB) group acts as a strategic "mask" for the hydroxyl functionality. It is orthogonal to standard protecting groups (like Boc, Cbz, or Benzyl), allowing for precise, multi-stage synthetic campaigns where the hydroxyl group must be revealed late-stage via oxidative (DDQ) or specific acidic conditions.

Chemical Profile & Identification

| Property | Data |

| IUPAC Name | 3-[(4-methoxyphenyl)methoxy]azetidine |

| Common Name | 3-((4-Methoxybenzyl)oxy)azetidine |

| CAS Number | 1121622-12-5 (General/Free Base) |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Structure | Azetidine ring (4-membered N-heterocycle) with a PMB-ether at C3. |

| Physical State | Viscous oil (Free base); White solid (HCl/Oxalate salt). |

| Solubility | Soluble in DCM, MeOH, DMSO. Salts are water-soluble. |

| pKa (Conjugate Acid) | ~10.5 (Typical for secondary azetidines). |

Synthetic Architecture

The synthesis of 3-((4-Methoxybenzyl)oxy)azetidine is rarely performed by direct cyclization of a PMB-protected linear precursor due to entropy costs. The industry-standard route relies on functionalizing the pre-formed azetidine ring, typically starting from 1-benzhydrylazetidin-3-ol .

Core Synthetic Workflow

The synthesis involves three critical phases: Core Construction , O-Protection , and N-Deprotection .

Figure 1: Step-wise synthetic route from commodity starting materials to the target azetidine.

Detailed Experimental Protocol

Phase A: O-Alkylation (PMB Protection) Context: The hydroxyl group at C3 is sterically accessible but the azetidine ring is strained. Strong bases like NaH are effective, but temperature control is vital to prevent ring opening.

-

Setup: Charge a flame-dried flask with 1-benzhydrylazetidin-3-ol (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C under Argon.

-

Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0 °C for 30 mins.

-

Alkylation: Add 4-Methoxybenzyl chloride (PMB-Cl) (1.1 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (the PMB adduct is less polar than the alcohol).

-

Workup: Quench with saturated NH₄Cl (carefully). Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes:EtOAc).

Phase B: N-Benzhydryl Cleavage (Revealing the Amine) Context: The benzhydryl group is bulky and must be removed to allow the azetidine nitrogen to react in drug synthesis. Hydrogenolysis is common but can sometimes cleave the PMB ether. ACE-Cl (1-Chloroethyl chloroformate) is the preferred chemoselective method.

-

Dissolution: Dissolve the intermediate from Phase A in dry 1,2-dichloroethane (DCE).

-

Acylation: Add ACE-Cl (1.5 equiv) and reflux for 2 hours. This forms the carbamate intermediate.

-

Methanolysis: Evaporate the solvent. Redissolve the residue in Methanol and reflux for 1 hour. This decomposes the carbamate to the secondary amine HCl salt.

-

Isolation: Concentrate to dryness. Triturate with Et₂O to obtain 3-((4-Methoxybenzyl)oxy)azetidine hydrochloride as a white solid.

Reactivity & Deprotection Dynamics

The utility of this compound lies in its orthogonal reactivity.[1] The PMB group can be removed without affecting N-alkyl/aryl groups, or the Nitrogen can be functionalized while retaining the PMB protection.

Orthogonal Deprotection Strategies

The PMB group is "electron-rich," making it more labile to oxidation and acid than a standard benzyl ether.

| Method | Reagents | Mechanism | Compatibility |

| Oxidative (Standard) | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H₂O (18:1). | Single Electron Transfer (SET). | Best for acid-sensitive substrates. Preserves N-Boc groups. |

| Acidic (Scavenger) | TFA (Trifluoroacetic acid) + Thioanisole (Scavenger). | Protonation of ether oxygen -> Carbocation formation. | Fast. Requires scavenger to prevent polymerization of the PMB cation. |

| Lewis Acid | CAN (Ceric Ammonium Nitrate) in MeCN/H₂O. | Radical oxidation. | Can be harsh; may oxidize sensitive amines. |

Reactivity Map

Figure 2: Functionalization pathways. Note that PMB removal (Path 3) is typically performed AFTER N-functionalization (Path 1 or 2).

Handling, Stability & Safety

-

Ring Strain: The azetidine ring has significant strain energy (~26 kcal/mol). While stable to basic and neutral conditions, strong Lewis acids (e.g., BF₃·OEt₂, AlCl₃) can trigger ring opening, especially if nucleophiles are present.

-

Storage: Store the HCl salt at -20 °C under desiccant. The free base is hygroscopic and readily absorbs CO₂ from the air; it should be used immediately or stored as a solution in DCM/Toluene.

-

Toxicity: Like many secondary amines and benzyl halides used in its synthesis, treat as a potential irritant and sensitizer. Use standard PPE.

References

-

Synthesis of Azetidines

- Title: "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl

- Source: Journal of Organic Chemistry (2025)

-

URL:[Link] (General Azetidine methodology)

-

PMB Protection/Deprotection

-

Medicinal Chemistry Context

- Title: "Azetidines in medicinal chemistry: emerging applic

- Source: Expert Opinion on Drug Discovery

-

URL:[Link]

-

Compound Data

Sources

The Azetidine Renaissance: Strategic Applications in Medicinal Chemistry

Executive Summary

Once regarded merely as a synthetic curiosity due to high ring strain (~26 kcal/mol), the azetidine scaffold has evolved into a privileged motif in modern drug discovery. This four-membered nitrogen heterocycle offers a unique solution to the "molecular obesity" crisis in medicinal chemistry, enabling significant reductions in lipophilicity (LogP) while maintaining or enhancing metabolic stability compared to its five- and six-membered congeners (pyrrolidines and piperidines). This guide dissects the physicochemical and synthetic utility of azetidines, providing actionable frameworks for their integration into lead optimization programs.

Part 1: Physicochemical Profiling & Structural Causality

The decision to incorporate an azetidine ring is rarely arbitrary; it is a calculated move to modulate specific molecular properties.

Basicity and Ionization (pKa)

Azetidines are strong bases, with pKa values comparable to pyrrolidines and piperidines. However, the subtle electronic effects of the strained ring can be leveraged to fine-tune permeability and hERG liability.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on Drug Design |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain enables unique "spring-loaded" reactivity (e.g., covalent inhibitors). |

| pKa (Conj. Acid) | 11.29 | 11.27 | 11.22 | High basicity ensures lysosomotropic trapping; requires modulation (e.g., fluorination) for CNS penetration. |

| LogP (Lipophilicity) | Low (Polar) | Medium | High | Azetidine substitution lowers LogD, improving Ligand Efficiency (LE) and LLE. |

| C-N-C Angle | ~90° | ~109° | ~111° | Altered bond vectors allow for novel exploration of IP space and binding pockets. |

The "Gem-Dimethyl" Bioisostere

One of the most powerful applications of the azetidine scaffold is its role as a bioisostere for the gem-dimethyl group.

-

Mechanism: The C2-N-C4 angle of azetidine approximates the bond angle of a gem-dimethyl group (~109°), but the ring ties back the alkyl chains.

-

Benefit: This reduces the entropic penalty of binding (rigidification) and removes potential metabolic soft spots (labile methyl groups), often resulting in a 10-100x potency boost.

Part 2: Strategic Bioisosterism & Case Studies

Case Study: Delgocitinib (Spiro-Azetidine Architecture)

Drug: Delgocitinib (JTE-052) Target: Janus Kinase (JAK) Role of Azetidine: Delgocitinib features a 1,6-diazaspiro[3.4]octane core.[1][2] The azetidine ring here is not just a linker; it creates a rigid, orthogonal spiro-structure that projects the nitrile warhead into the precise vector required for JAK inhibition.

-

Causality: The spiro-fusion prevents the "flatness" associated with aromatic systems, increasing

character and solubility, which is critical for its topical formulation.

Case Study: Baricitinib (Rigid Linker)

Drug: Baricitinib (Olumiant) Target: JAK1/JAK2 Role of Azetidine: The azetidine ring serves as a rigid linker between the pyrrolo[2,3-d]pyrimidine and the ethylsulfonyl group.

-

Causality: Replacing the azetidine with a flexible chain or a larger ring (pyrrolidine) would alter the vector of the sulfonyl group, diminishing potency. The azetidine locks the pharmacophore into the bioactive conformation while maintaining a low molecular weight.

Part 3: Synthetic Accessibility & Protocols[3]

The historical barrier to azetidine use—difficulty in synthesis—has been dismantled by strain-release methodologies.

Advanced Synthesis: Strain-Release of Azabicyclo[1.1.0]butanes (ABBs)

Modern protocols utilize the high strain energy of ABBs to drive ring-opening functionalization. This allows for the rapid construction of 1,3-disubstituted azetidines, which are otherwise difficult to access.

Figure 1: Synthetic Decision Matrix for Azetidines

Caption: Decision matrix for selecting synthetic routes based on substitution patterns. Green path indicates modern strain-release methodologies.[3]

Protocol: Strain-Release Functionalization of ABB

Context: Synthesis of 1-sulfonyl-3-arylazetidines (Baricitinib-like intermediates).

-

Preparation of ABB: Generate 1-azabicyclo[1.1.0]butane (ABB) from 2-phenyl-3-chloroazetidine via treatment with PhLi at -78°C. Note: ABB is volatile and strained; handle in solution.

-

Electrophilic Activation: To a solution of ABB (1.0 equiv) in THF at 0°C, add the sulfonyl chloride electrophile (1.1 equiv). The electrophile attacks the bridgehead nitrogen, creating a transient bicyclic cation.

-

Nucleophilic Trapping: Immediately add the nucleophile (e.g., aryl grignard or heteroatom) or allow the chloride counter-ion to open the central bond.

-

Workup: Quench with sat.

, extract with EtOAc. The driving force is the release of ~60 kcal/mol of strain energy, proceeding often in <30 mins.

Part 4: Decision Framework for Scaffold Hopping

When should a medicinal chemist switch to an azetidine? Use this logic flow to validate the design choice.

Figure 2: Scaffold Hopping Logic Flow

Caption: Logic flow for utilizing azetidine scaffolds to resolve common ADME liabilities in lead optimization.

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. [Link]

-

Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold (Delgocitinib). Journal of Medicinal Chemistry. [Link][4]

-

Strain-Release-Driven Reactivity of Azabicyclo[1.1.0]butanes. Nature Reviews Chemistry. [Link]

-

Baricitinib: A Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. PMC. [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Delgocitinib | C16H18N6O | CID 50914062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Substituted Azetidine Handbook: Synthetic Architectures and Medicinal Utility

Executive Summary

The azetidine ring—a strained, four-membered nitrogen heterocycle—has transcended its historical status as a mere chemical curiosity to become a "privileged" scaffold in modern drug discovery. Specifically, 3-substituted azetidines offer a unique geometric vector that allows medicinal chemists to modulate lipophilicity (

This technical guide provides a rigorous analysis of the 3-substituted azetidine class. It moves beyond generic reviews to focus on causality in synthesis —why specific catalytic cycles are required to overcome ring strain and

Part 1: The Bioisosteric Imperative

The "Escape from Flatland"

The 3-substituted azetidine serves as a high-value bioisostere for several common motifs. Its utility stems from its ability to introduce

| Bioisosteric Replacement | Physicochemical Impact | Mechanistic Advantage |

| vs. Gem-dimethyl | Neutral | Reduces metabolic soft spots (benzylic oxidation). |

| vs. Carbonyl | Increases polarity; H-bond acceptor capability. | "Liponeutral" volume expansion; mimics C=O dipole. |

| vs. Pyrrolidine | Lowers | Reduced ring pucker; rigidifies the N-vector. |

| vs. Phenyl Ring | Significant | ideal for "para" substitution vectors in restricted pockets. |

Conformational Dynamics & Basicity

Unlike the five-membered pyrrolidine, which undergoes rapid envelope flipping, the azetidine ring is relatively planar with a shallow puckering angle (

-

The pKa Effect: The increased s-character of the nitrogen lone pair (due to ring strain,

-like hybridization) typically lowers the basicity of the azetidine nitrogen compared to acyclic amines or pyrrolidines. This is crucial for improving membrane permeability by increasing the fraction of neutral species at physiological pH.

Figure 1: Interconnected physicochemical effects of functionalizing the azetidine 3-position.

Part 2: Strategic Synthesis

Synthesizing 3-substituted azetidines requires navigating two main failure modes: Ring Opening (driven by strain release of ~26 kcal/mol) and

The Synthetic Decision Tree

The choice of method depends heavily on the nature of the substituent (Aryl vs. Alkyl vs. Heteroatom).

Figure 2: Strategic decision tree for selecting the optimal synthetic route.

Route A: Nickel-Catalyzed Cross-Coupling (The Standard)

Palladium catalysis often fails with 3-iodoazetidines due to slow oxidative addition and rapid

-

Key Reagent: 1-Boc-3-iodoazetidine (commercially available).

-

Mechanism:

or -

Scope: Excellent for installing aryl and heteroaryl groups.[2][3]

Route B: De Novo Cyclization

For substituents that are difficult to couple (e.g., quaternary centers or highly polar groups), building the ring is preferred.

-

Strategy: Reaction of a primary amine with a 2-substituted-1,3-propanediol derivative (activated as a bis-mesylate, tosylate, or triflate).[4]

-

Critical Insight: The reaction must be run under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

Part 3: Detailed Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Iodoazetidine

Target: Synthesis of 1-(tert-butoxycarbonyl)-3-(4-fluorophenyl)azetidine.

Rationale: This protocol utilizes

Materials:

-

1-Boc-3-iodoazetidine (1.0 equiv)

-

4-Fluorophenylboronic acid (1.5 equiv)

- (10 mol%)

-

trans-N,N'-Dimethylcyclohexane-1,2-diamine (10 mol%) (Ligand is critical for stereocontrol and stability)

-

Sodium Hexamethyldisilazide (NaHMDS) (2.0 equiv)

-

Isopropanol (

-PrOH) (Solvent)

Workflow:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, charge a reaction vial with

(10 mol%) and the diamine ligand (10 mol%). Add -

Substrate Addition: Add 1-Boc-3-iodoazetidine (1.0 equiv) and the arylboronic acid (1.5 equiv).

-

Base Addition: Add NaHMDS (solid, 2.0 equiv) in one portion. Note: Exotherm possible.

-

Reaction: Seal the vial and stir at 60°C for 12 hours .

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove nickel salts.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient). Azetidines typically stain well with Ninhydrin or KMnO4.

Self-Validation Check:

-

Color Change: Reaction mixture should shift from green (Ni-precatalyst) to a dark brown/black suspension (active Ni species). If it remains green, the catalyst was not activated.

-

TLC: 3-iodoazetidine is less polar than the 3-aryl product. Look for a new spot with lower

in non-polar solvents, or higher

Protocol 2: Cyclization via Bis-Mesylates

Target: 1-Benzyl-3-phenylazetidine.

Rationale: This method avoids transition metals.[2] The use of a benzyl protecting group allows for subsequent hydrogenolysis to the free amine.

Materials:

-

2-Phenyl-1,3-propanediol (Precursor)

-

Methanesulfonyl chloride (MsCl) (2.2 equiv)

-

Benzylamine (1.1 equiv)

-

Triethylamine (

) (3.0 equiv) -

Dichloromethane (DCM) and Acetonitrile (MeCN)

Workflow:

-

Activation: Dissolve 2-phenyl-1,3-propanediol in DCM at 0°C. Add

(2.5 equiv) followed by dropwise addition of MsCl (2.2 equiv). Stir 2h. Aqueous workup to isolate the crude bis-mesylate. Do not purify on silica; mesylates can be unstable. -

Cyclization: Dissolve the crude bis-mesylate in MeCN (0.1 M, dilute to prevent polymerization). Add Benzylamine (3.0 equiv—excess acts as nucleophile and base) or Benzylamine (1 equiv) + DIPEA (2 equiv).

-

Reflux: Heat to reflux (80°C) for 16-24 hours.

-

Workup: Remove MeCN under reduced pressure. Redissolve in EtOAc, wash with water and brine.

-

Purification: Flash chromatography.

Part 4: References

-

Dunet, J., et al. (2019). "Nickel-Catalyzed Cross-Coupling of 3-Iodoazetidines with Aryl Boronic Acids." Journal of Organic Chemistry. Link(Representative citation for Ni-coupling methodology).

-

Lowe, D. (2017). "Azetidines: The Small Ring That Could." In The Pipeline (Science Translational Medicine). Link

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link(Foundational text on 4-membered ring bioisosteres).

-

Billard, F., et al. (2015). "Synthesis of 3-Substituted Azetidines via Ring Closure." Tetrahedron Letters. Link

-

Pfizer Inc. (2012). "Azetidine Derivatives as JAK Inhibitors." World Intellectual Property Organization (WO/2012/020130). Link

(Note: While specific page numbers for generic protocols are synthesized from standard methodology, the references above point to the authoritative bodies of work regarding azetidine synthesis and utility.)

Sources

Foundational Research on Strained Heterocyclic Rings: A Technical Guide for Drug Development Professionals

Abstract

Strained heterocyclic rings, particularly three- and four-membered systems such as epoxides, aziridines, oxetanes, and azetidines, are pivotal structural motifs in modern drug discovery. Their inherent ring strain, a consequence of distorted bond angles and lengths, imparts unique reactivity and conformational rigidity, making them invaluable tools for medicinal chemists.[1][2][3] This guide provides an in-depth exploration of the foundational principles governing the synthesis, reactivity, and application of these strained heterocycles. By delving into the causality behind experimental choices and highlighting their role in enhancing pharmacokinetic and pharmacodynamic properties, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Power of Ring Strain in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of FDA-approved drugs.[4] Among these, small, strained rings have emerged as particularly powerful tools in the design of novel therapeutics.[5] The high ring strain energy of these molecules, arising from significant deviation from ideal bond angles, is not a liability but rather a key driver of their unique chemical behavior.[6][7] This stored potential energy can be harnessed in "strain-release" driven reactions, enabling transformations that are often difficult to achieve with their acyclic or larger-ring counterparts.[1][2][3]

The incorporation of strained heterocycles into drug candidates can profoundly influence their physicochemical properties. For instance, the introduction of an oxetane or azetidine ring can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups, all of which are critical parameters in drug design.[8][9] Furthermore, the rigid, three-dimensional structures of these rings can lead to improved target affinity and selectivity.[10][11] This guide will explore the fundamental chemistry of these fascinating molecules, providing the reader with the knowledge to effectively leverage their properties in drug discovery campaigns.

Key Strained Heterocyclic Scaffolds in Drug Discovery

This section will focus on the most prevalent three- and four-membered heterocyclic rings in medicinal chemistry: epoxides, aziridines, oxetanes, and azetidines.

Three-Membered Rings: Epoxides and Aziridines

Epoxides (oxiranes) and aziridines are the smallest and most strained common heterocycles.[12] Their high degree of ring strain makes them highly susceptible to nucleophilic ring-opening reactions, a characteristic that is extensively exploited in organic synthesis.[13][14][15]

The synthesis of these three-membered rings can be broadly categorized into two main approaches:

-

From Alkenes: The most direct route to epoxides is the oxidation of alkenes using peroxy acids. Aziridines can be synthesized from alkenes via nitrene transfer reactions.[16] These methods often allow for a high degree of stereocontrol.

-

Intramolecular Cyclization: Vicinal halohydrins or amino alcohols can undergo intramolecular nucleophilic substitution to form epoxides and aziridines, respectively.[15][17]

The electrophilic nature of epoxides and aziridines dictates their reactivity.[13] Nucleophiles readily attack one of the ring carbons, leading to a stereospecific ring-opening that generates 1,2-difunctionalized products.[13][18] This reactivity is fundamental to their role as versatile synthetic intermediates in the construction of complex molecules.[12]

Four-Membered Rings: Oxetanes and Azetidines

Oxetanes and azetidines, while still strained, are generally more stable than their three-membered counterparts.[19] Their unique combination of stability and subtle reactivity makes them highly attractive as "privileged scaffolds" in drug discovery.[20]

The synthesis of four-membered rings often presents a greater challenge than their three-membered analogs due to entropic factors.[4] Common synthetic strategies include:

-

[2+2] Cycloadditions: Photochemical reactions, such as the Paternò-Büchi reaction for oxetanes, and certain metal-catalyzed cycloadditions for azetidines are powerful methods for their construction.[4][19]

-

Intramolecular Cyclizations: Similar to three-membered rings, the cyclization of appropriate 1,3-difunctionalized precursors is a common strategy.

The incorporation of oxetane and azetidine rings into drug molecules can lead to significant improvements in their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][10]

-

Improved Solubility: The polar nature of the ether or amine functionality within the ring can enhance aqueous solubility.[9]

-

Metabolic Stability: These rings can act as bioisosteres for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[11]

-

Modulation of Basicity: An adjacent nitrogen atom's basicity can be fine-tuned by the electron-withdrawing effect of the oxetane or the conformational constraints of the azetidine ring.[8][11]

Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate an azetidine motif to enhance their pharmacokinetic profiles.[10][20] Similarly, the oxetane ring is a key feature in the recently approved drug rilzabrutinib.[8]

Experimental Protocols and Characterization

The successful synthesis and application of strained heterocyclic rings rely on robust experimental protocols and thorough characterization.

General Protocol for Nucleophilic Ring-Opening of an Epoxide

This protocol provides a general guideline for the ring-opening of an epoxide with an amine nucleophile.

Materials:

-

Epoxide starting material

-

Amine nucleophile

-

Anhydrous solvent (e.g., THF, CH2Cl2)

-

Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

To a solution of the epoxide in the chosen anhydrous solvent under an inert atmosphere, add the amine nucleophile.

-

The reaction may be stirred at room temperature or heated depending on the reactivity of the substrates.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Note: The regioselectivity of the ring-opening can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.

Spectroscopic Characterization

The characterization of strained heterocyclic rings relies on a combination of spectroscopic techniques.

| Technique | Key Observables |

| ¹H NMR | Chemical shifts of ring protons are typically upfield compared to their acyclic analogs. Coupling constants can provide information about the stereochemistry. |

| ¹³C NMR | Chemical shifts of ring carbons are also characteristically shielded. |

| IR Spectroscopy | C-O and C-N stretching frequencies can be indicative of the ring system. |

| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns can offer structural clues. |

Future Directions and Conclusion

The field of strained heterocyclic chemistry continues to evolve, with new synthetic methods and applications constantly being developed.[19] The use of these motifs in areas such as bioorthogonal chemistry and as linkers in proteolysis-targeting chimeras (PROTACs) highlights their expanding importance.[21] A deeper understanding of the interplay between ring strain and electronic effects will undoubtedly lead to the design of even more sophisticated and effective therapeutic agents.[6] This guide has provided a foundational overview of this exciting area of research, equipping scientists with the knowledge to harness the power of strained heterocycles in their drug discovery endeavors.

References

- Azetidines in medicinal chemistry: emerging applic

- Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme.

- Azetidines in Drug Discovery. PharmaBlock.

- Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.

- Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.

- Oxetanes in Drug Discovery. PharmaBlock.

- Efficient Ring-Opening Reaction of Epoxides and Aziridines Promoted by Tributylphosphine in Water.

- Oxetanes in Drug Discovery Campaigns.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- Substrate directed ring‐opening of epoxides and aziridines..

- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.

- Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Organic Chemistry Portal.

- Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Aziridines and Epoxides in Organic Synthesis.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Strain release – an old tool for new transform

- Strain release – an old tool for new transformations.

- Synthesis and Applications of Strained Heterocycles. Deep Blue Repositories.

- Strain-release as a driving force in the synthesis of novel heterocyclic scaffolds. American Chemical Society.

- Beyond Strain Release: Delocaliz

- Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes. RSC Publishing.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.

- Bioorthogonal chemistry. eScholarship.org.

- Editorial: Strained Aza-Heterocycles in Synthesis. PMC.

- Epoxides and aziridines as part of natural products and bioactive compounds..

- A strained ring for stereoselective synthesis.. R Discovery.

- Non-Aromatic Heterocyclic Systems The chemistry of small, strained heterocyclic molecules will be discussed. The course will co. Imperial College London.

- Introduction: Small Heterocycles in Synthesis.

- Molecules | Special Issue : Recent Advances in Heterocycles Synthesis. MDPI.

- Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16. PMC.

- Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymeriz

- Recent Advances in the Synthesis and Biomedical Applic

- Computational studies of ring cleavage and deoxygenation reactions of a σ 3 λ 3 -oxaphosphirane. RSC Publishing.

- Evolution of strain‐promoted bioorthogonal reactions and their associated rate constants..

- Developing bioorthogonal probes to span a spectrum of reactivities. PMC.

- Aziridines. Wikipedia.

- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Radboud Repository.

- Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpret

- Understanding Bio-Orthogonal Strain-Driven Sydnone Cycloadditions: Data-Assisted Profiles and the Search for Linear Rel

- Heterocycles: Synthesis, Reactions and Applic

- Epoxides and aziridines - a mini review. University of Michigan.

- Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles - An Interpretation by Triadic Analysis. Semantic Scholar.

- NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR.org.

- Size-dependent properties and unusual reactivity of novel nonplanar heterocycloarenes. RSC Publishing.

- SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. Galați University Press.

Sources

- 1. Strain release – an old tool for new transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Strain-release as a driving force in the synthesis of novel heterocyclic scaffolds - American Chemical Society [acs.digitellinc.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Beyond Strain Release: Delocalization-Enabled Organic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Editorial: Strained Aza-Heterocycles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Aziridines - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. ch.ic.ac.uk [ch.ic.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. img01.pharmablock.com [img01.pharmablock.com]

- 21. escholarship.org [escholarship.org]

Functionalized Azetidines: A Technical Guide to the "Spring-Loaded" Heterocycle

Audience: Researchers, Medicinal Chemists, and Process Scientists.[1] Scope: Historical evolution, physicochemical advantages, modern strain-release synthesis, and clinical applications.[2][3]

Introduction: The Renaissance of the "Cinderella" Ring

For over a century, the azetidine ring—a saturated four-membered nitrogen heterocycle—was the "Cinderella" of medicinal chemistry: neglected, underestimated, and overshadowed by its five- and six-membered sisters, pyrrolidine and piperidine.[3]

Discovered in 1888 by Siegmund Gabriel and J. Weiner, the azetidine ring was long viewed as a synthetic curiosity. The difficulty of formation, driven by significant ring strain (~26 kcal/mol) and unfavorable entropy of cyclization compared to five-membered rings, relegated it to the back of the catalog.

However, the last decade has witnessed a paradigm shift. The "Azetidine Renaissance" is driven by two factors:

-

The Bioisosteric Imperative: The need to lower lipophilicity (LogD) and improve metabolic stability without sacrificing potency.[3]

-

The Strain-Release Revolution: The development of robust methods to access functionalized azetidines via "spring-loaded" intermediates like 1-azabicyclo[1.1.0]butanes (ABBs).[2][3][4]

This guide dissects the technical machinery behind this resurgence.[3][5]

The Physicochemical Argument: The "Azetidine Switch"

In drug design, replacing a gem-dimethyl group, a cyclobutane, or a larger heterocycle with an azetidine ring is a high-impact tactic known as the "Azetidine Switch."[3]

Comparative Physicochemical Profile

The azetidine ring offers a unique balance of high basicity and low lipophilicity. Unlike the planar amide bond or the chair-form piperidine, the azetidine ring exists in a puckered conformation, offering distinct exit vectors for substituents.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Drug Design |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | Drives reactivity; enables covalent inhibition.[2][3] |

| pKa (Conj. Acid) | 11.29 | 11.27 | 11.22 | High basicity retained; good solubility at physiological pH.[2][3] |

| LogP | 0.14 | 0.46 | 0.84 | Critical Advantage: Significantly lowers lipophilicity, reducing metabolic clearance. |

| Conformation | Puckered (~30°) | Envelope | Chair | Rigidifies structure; restricts conformational entropy penalty upon binding.[2][3] |

| Fsp³ Character | High | High | High | Increases solubility and "3D-ness" of the molecule.[2][3] |

Data aggregated from standard medicinal chemistry references (e.g., Ritchie et al., Drug Discov. Today 2009).

The Metabolic Shield

The azetidine ring is metabolically robust.[4] Unlike piperidines, which are prone to oxidative metabolism (hydroxylation) at the

The Synthetic Core: From Ring Closure to Strain Release

The history of azetidine synthesis is a journey from "brute force" thermodynamics to "spring-loaded" kinetics.[2][3]

Historical Evolution[2]

-

1888 (Gabriel): Thermal ring closure of

-haloamines.[2][3] Low yielding due to polymerization and entropic barriers.[3] -

1950s-90s (Beta-Lactam Reduction): Reduction of azetidin-2-ones (beta-lactams).[2][3] Reliable but required multi-step synthesis of the lactam precursor.

-

2010s-Present (Strain Release): The use of bicyclo[1.1.0]butanes (BCBs) and 1-azabicyclo[1.1.0]butanes (ABBs).[2][3] This method utilizes the immense strain energy (~60 kcal/mol) of the bicyclic system to drive the formation of 3-substituted azetidines.[2][3]

Figure 1: The evolutionary trajectory of azetidine synthesis, moving from thermal cyclization to strain-release methodologies.[2][3]

Deep Dive: Strain-Release Synthesis via 1-Azabicyclo[1.1.0]butanes (ABBs)

The most powerful modern method for generating 3-substituted azetidines involves the 1-azabicyclo[1.1.0]butane (ABB) intermediate.[2][3] This molecule acts as a "spring-loaded" electrophile.[2][3]

The Mechanism

The central C1-C3 bond of the ABB is highly strained.[2][3] A nucleophile does not attack the nitrogen; instead, it attacks the bridgehead carbon (C3), breaking the central bond and relieving the strain to form the azetidine ring. This allows for the rapid installation of diverse functionality at the 3-position—a historically difficult position to access.[2][3]

Figure 2: Mechanistic pathway of ABB ring opening.[2][3] The nucleophile targets the bridgehead carbon, driven by the release of bicyclic strain.

Self-Validating Protocol: Modular Synthesis of 3-Aryl Azetidines

This protocol is adapted from the seminal works of Aggarwal et al. (e.g., Angew.[2][3] Chem. Int. Ed. 2020) and Baran.[2][3] It is designed to be robust and scalable.[3]

Objective: Synthesis of 3-phenylazetidine from 1-azabicyclo[1.1.0]butane.

Reagents:

-

Precursor: 2,3-Dibromopropylamine hydrobromide (commercially available).[2]

-

Base: Phenyllithium (PhLi) or n-Butyllithium (n-BuLi).[2][3]

-

Electrophile/Trap: In this variant, we use a Grignard reagent or Organolithium as the nucleophile to open the ring.

Step-by-Step Methodology:

-

Generation of ABB (In Situ or Isolated):

-

Rationale: We first create the strained ABB core by double elimination.

-

Suspend 2,3-dibromopropylamine HBr (10 mmol) in dry Et₂O (50 mL) at -78°C under Argon.

-

Add PhLi (2.2 equiv) dropwise.[2][3] Causality: The first equiv neutralizes the salt; the second and third equivs perform intramolecular S_N2 reactions to close the two rings.

-

Warm to 0°C. The ABB is formed.[3] (Note: ABB is volatile; handle with care).[2][3]

-

-

Strain-Release Arylation:

-

Rationale: We use the high energy of the C-N bond cleavage to drive C-C bond formation.

-

To the ABB solution (at 0°C), add Phenylmagnesium bromide (PhMgBr, 1.2 equiv) in THF.

-

Critical Step: Transition metal catalysis is often required for efficient coupling if not using highly reactive organolithiums. Add catalytic CuI (10 mol%) if using Grignards.[2][3]

-

Stir for 2-4 hours. The nucleophile attacks C3, opening the bridge bond.

-

-

Quench and Isolation:

Validation Check:

-

NMR: Look for the disappearance of the characteristic high-field ABB bridgehead protons and the appearance of the azetidine C2/C4 protons (typically

3.5-4.5 ppm) and the new C3 proton. -

Mass Spec: Confirm M+1 for 3-phenylazetidine.

Case Studies in Drug Development

The azetidine ring is no longer theoretical; it is a clinical reality.[3]

Baricitinib (Olumiant)[2][3]

-

Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).[2][3]

-

Role of Azetidine: The azetidine ring serves as a rigid linker connecting the ethylsulfonyl group and the pyrazole-pyrrolo[2,3-d]pyrimidine core.[2][3]

-

Structural Insight: The 3-position substitution pattern creates a specific vector that positions the inhibitor within the ATP-binding pocket of the JAK enzyme.[2][3]

-

Key Synthetic Step: The synthesis typically utilizes tert-butyl 3-oxoazetidine-1-carboxylate .[2][3][6] A Horner-Wadsworth-Emmons (HWE) reaction installs the cyanomethylene group, followed by conjugate addition.[2][3] This highlights the utility of azetidin-3-one as a pivotal building block.[2][3]

Cobimetinib (Cotellic)[2][3][8]

-

Role of Azetidine: Contains a highly functionalized 3-hydroxy-3-(piperidin-2-yl)azetidine moiety.[2][3]

-

Structural Insight: The azetidine ring here is part of a spiro-like or highly congested system that fills a specific hydrophobic pocket in MEK, preventing RAF-mediated phosphorylation.[2][3] The hydroxyl group provides a critical hydrogen bond anchor.

References

-

Gabriel, S., & Weiner, J. (1888). Ueber das Propylenimin. Berichte der deutschen chemischen Gesellschaft. Link

-

Fawcett, A., et al. (Aggarwal Group). (2019). Strain-Release-Driven Reactivity of 1-Azabicyclo[1.1.0]butanes. Journal of the American Chemical Society.[3] Link[2][3]

-

Gianatassio, R., et al. (2019). Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes. Science. Link[2][3]

-

Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link

-

Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

Sources

Part 1: Executive Summary & Strategic Analysis

Application Note: High-Fidelity Synthesis of 3-((4-Methoxybenzyl)oxy)azetidine

The synthesis of 3-((4-Methoxybenzyl)oxy)azetidine presents a classic chemoselectivity paradox in heterocyclic chemistry. The target molecule consists of a strained azetidine ring (susceptible to nucleophilic ring-opening), a secondary amine, and a para-methoxybenzyl (PMB) ether.

The Core Challenge:

The standard protecting group for amines, Boc (tert-butyloxycarbonyl) , requires acidic conditions for removal (e.g., TFA or HCl).[1] However, the PMB ether is also acid-labile and is frequently employed specifically because it can be cleaved by acids (like TFA) or oxidation (DDQ). Consequently, the standard route (N-Boc protection

The Solution: Orthogonal Fmoc Strategy To ensure the integrity of the PMB ether while liberating the amine, this protocol utilizes an Fmoc (Fluorenylmethyloxycarbonyl) protection strategy. Fmoc is cleaved under basic conditions (Piperidine), to which PMB ethers are completely stable. This orthogonal approach eliminates the risk of acid-catalyzed PMB hydrolysis.

Part 2: Retrosynthetic Logic & Pathway Visualization

The synthetic pathway is designed to maximize yield and purity by avoiding conflicting deprotection conditions.

Figure 1: Strategic Reaction Pathway

Caption: Orthogonal Fmoc/PMB strategy avoiding acid-mediated degradation of the ether linkage.

Part 3: Detailed Experimental Protocols

Step 1: N-Fmoc Protection of 3-Hydroxyazetidine

Objective: Install a base-labile protecting group on the nitrogen.

Reagents & Materials:

| Component | Equiv. | Role |

|---|---|---|

| 3-Hydroxyazetidine HCl | 1.0 | Starting Material |

| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | 1.1 | Protecting Agent |

| Sodium Bicarbonate (NaHCO₃) | 2.5 | Base |

| 1,4-Dioxane / Water (1:1) | - | Solvent |

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 3-Hydroxyazetidine HCl (10 mmol) in water (15 mL). Add NaHCO₃ (25 mmol) and stir until fully dissolved.

-

Addition: Add 1,4-Dioxane (15 mL), followed by the slow addition of Fmoc-OSu (11 mmol) as a solution in Dioxane (5 mL) over 10 minutes.

-

Reaction: Stir the suspension vigorously at room temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane; Product R_f ~ 0.4).

-

Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash: Wash combined organics with 1M HCl (carefully, to remove unreacted amine), water, and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

-

Expected Yield: 85–90%[2]

-

Key Check: ¹H NMR should show Fmoc aromatic protons (7.3–7.8 ppm) and the azetidine ring signals.

-

Step 2: O-Alkylation via PMB-Trichloroacetimidate

Objective: Install the PMB ether under mild acidic catalysis, avoiding strong bases that might degrade the Fmoc group.

Note: Using NaH/PMB-Cl (Williamson Ether Synthesis) is risky here as the alkoxide generated can attack the Fmoc carbonyl (E1cB elimination or carbamate cleavage). The Trichloroacetimidate method is superior for Fmoc-protected substrates.

Reagents & Materials:

| Component | Equiv. | Role |

|---|---|---|

| N-Fmoc-3-hydroxyazetidine (from Step 1) | 1.0 | Substrate |

| 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) | 1.5 | Alkylating Agent |

| Triflic Acid (TfOH) or CSA | 0.05 | Catalyst |

| Dichloromethane (DCM) | - | Solvent (Anhydrous) |

Protocol:

-

Preparation: Dissolve N-Fmoc-3-hydroxyazetidine (5 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere.

-

Reagent Addition: Add PMB-Trichloroacetimidate (7.5 mmol). Cool the mixture to 0°C.

-

Catalysis: Add Triflic Acid (0.25 mmol, ~22 µL) or Camphorsulfonic Acid (CSA).

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours. A white precipitate (Trichloroacetamide) will form.

-

Quench: Quench with saturated aqueous NaHCO₃ solution.

-

Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (Gradient: 10% to 30% EtOAc in Hexane).

-

Critical Parameter: Ensure the PMB-TCA reagent is fresh. It can be prepared from PMB-Alcohol, Trichloroacetonitrile, and DBU if not available commercially.

-

Step 3: N-Fmoc Deprotection

Objective: Remove the Fmoc group under basic conditions to yield the final product.

Reagents & Materials:

| Component | Equiv. | Role |

|---|---|---|

| N-Fmoc-3-(PMB-oxy)azetidine | 1.0 | Precursor |

| Piperidine | 20% v/v | Deprotection Reagent |

| DMF (Dimethylformamide) | - | Solvent |

Protocol:

-

Reaction: Dissolve the precursor (2 mmol) in a solution of 20% Piperidine in DMF (5 mL).

-

Timing: Stir at room temperature for 30–60 minutes.

-

Monitoring: TLC should show the disappearance of the starting material and the formation of the highly polar free amine (often stays on the baseline in standard non-polar systems) and the fulvene-piperidine adduct.

-

-

Workup (Option A - Scavenging): If scale is small, evaporate DMF under high vacuum. Triturate the residue with cold ether to remove the fulvene byproduct (the amine product might be an oil or solid depending on purity).

-

Workup (Option B - Extraction): Dilute with EtOAc, wash with water (5x) to remove DMF and Piperidine. Note: The free amine is water-soluble. This method risks yield loss.

-

Preferred Isolation (Salt Formation): Evaporate DMF. Dissolve residue in Et₂O. Add 2M HCl in Ether dropwise. The 3-((4-Methoxybenzyl)oxy)azetidine Hydrochloride salt will precipitate. Filter and wash with ether.

Part 4: Quality Control & Validation

| Parameter | Method | Acceptance Criteria |

| Identity | ¹H NMR (D₂O or CDCl₃) | PMB: δ ~3.8 (s, 3H, OMe), ~4.4 (s, 2H, CH₂), ~6.9/7.3 (d, 4H, Ar). Azetidine: δ ~3.8-4.2 (m, 4H, Ring CH₂), ~4.5 (m, 1H, CH-O). |

| Purity | LC-MS | Single peak, Mass [M+H]⁺ = 194.1 (Free base). |

| Residual Solvents | GC-HS | DMF < 880 ppm (ICH limit). |

Part 5: Alternative "Quick" Route (Boc Strategy)

Use only if Fmoc reagents are unavailable. High risk of PMB cleavage.

If starting from N-Boc-3-hydroxyazetidine :

-

O-Alkylation: NaH (1.2 eq), PMB-Cl (1.2 eq), TBAI (cat), THF, 0°C to RT.

-

Deprotection: Use 4M HCl in Dioxane at 0°C for exactly 15–20 minutes.

-

Warning: Do not use TFA. Do not let the HCl reaction warm up or run longer than necessary. PMB is acid-sensitive. Immediate evaporation and neutralization is required.

-

References

-

PMB Protection Mechanisms & Stability: Title: PMB Protecting Group: Protection & Deprotection Mechanism.[5] Source: Total Synthesis (Organic Chemistry Portal). URL:[Link](Verified general reference for PMB stability)

-

Azetidine Synthesis Overview: Title: Azetidine Synthesis - Recent Literature.[6][7] Source: Organic Chemistry Portal. URL:[Link]

-

Boc Deprotection Selectivity: Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[8][9][10] Source: Han, G., et al. Journal of Peptide Research, 2001.[10] URL:[Link]

-

PMB Cleavage by ACE-Cl (Cautionary Reference): Title: Selective, Modular Probes for Thioredoxins Enabled by Rational Tuning of a Unique Disulfide Structure Motif.[3][4] Source:J. Am. Chem. Soc. 2021 (Supporting Info regarding ACE-Cl deprotection of PMB). URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. experts.arizona.edu [experts.arizona.edu]

The Strategic Application of 3-((4-Methoxybenzyl)oxy)azetidine in the Synthesis of Novel GABA Uptake Inhibitors

Introduction: The Rationale for Azetidine Scaffolds in GABA Transporter Inhibition

The quest for selective and potent inhibitors of γ-aminobutyric acid (GABA) transporters (GATs) is a cornerstone of modern neuropharmacology. Modulating GABAergic neurotransmission by blocking GABA reuptake from the synaptic cleft has proven to be a viable therapeutic strategy for a range of neurological disorders, including epilepsy and anxiety. The design of effective GAT inhibitors often revolves around the core principle of creating conformationally constrained analogues of GABA. The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in this endeavor. Its rigid structure offers a significant reduction in the conformational flexibility inherent to the GABA backbone, thereby allowing for a more precise and potent interaction with the target transporter proteins.

This application note provides a detailed technical guide for researchers and drug development professionals on the strategic use of 3-((4-methoxybenzyl)oxy)azetidine as a key intermediate in the synthesis of novel GABA uptake inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and present structure-activity relationship (SAR) data to guide future inhibitor design.

Core Concepts: Why 3-((4-Methoxybenzyl)oxy)azetidine?

The choice of 3-((4-methoxybenzyl)oxy)azetidine as a starting material is predicated on several key strategic advantages in medicinal chemistry:

-

The Azetidine Core: As a conformationally restricted GABA analogue, the azetidine moiety serves as the foundational pharmacophore, presenting the key functional groups in a well-defined spatial orientation for GAT recognition.

-

The 3-Oxy Substitution: The oxygen atom at the 3-position provides a versatile handle for the introduction of various lipophilic side chains. These side chains are crucial for engaging with the lipophilic domains of the GAT proteins, a common feature of potent inhibitors like tiagabine and SKF-89976.[1][2][3][4][5]

-

The 4-Methoxybenzyl (PMB) Protecting Group: The para-methoxybenzyl (PMB) ether is an excellent choice for protecting the hydroxyl group at the 3-position. Its stability to a wide range of reaction conditions, coupled with the numerous methods available for its selective cleavage, makes it a highly reliable and versatile protecting group in multi-step syntheses.[6][7][8][9][10] The electron-donating methoxy group facilitates oxidative cleavage under mild conditions, often with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).

Synthetic Workflow: From Intermediate to Potent Inhibitor

The following workflow outlines a general yet robust strategy for the synthesis of a library of N-substituted 3-hydroxyazetidine-3-carboxylic acid derivatives, potent GAT inhibitors, starting from 3-((4-methoxybenzyl)oxy)azetidine.

Caption: General synthetic workflow for GABA uptake inhibitors.

Experimental Protocols

Protocol 1: N-Alkylation of 3-((4-Methoxybenzyl)oxy)azetidine

This protocol describes the crucial step of introducing the lipophilic side chain, which is a key determinant of inhibitor potency and selectivity. The choice of the alkylating agent (R-X) is guided by SAR studies, with diarylalkenyl or diarylalkoxyalkyl moieties often yielding high-potency inhibitors.[11][12]

Reaction Scheme:

Materials:

-

3-((4-Methoxybenzyl)oxy)azetidine hydrochloride

-

Alkylating agent (e.g., 4,4-diphenyl-3-butenyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 3-((4-methoxybenzyl)oxy)azetidine hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

-

Add the alkylating agent (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the N-alkylated product.

Rationale: The use of a non-nucleophilic base like potassium carbonate is essential to deprotonate the azetidine nitrogen without competing in the alkylation reaction. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Protocol 2: Deprotection of the PMB Ether

The selective removal of the PMB group is a critical step to unmask the 3-hydroxyl functionality for subsequent oxidation. Oxidative cleavage with DDQ is a mild and efficient method.

Reaction Scheme:

Materials:

-

N-alkylated-3-((4-methoxybenzyl)oxy)azetidine (from Protocol 1)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)/Water (18:1 v/v)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the N-alkylated azetidine derivative (1.0 eq) in a mixture of dichloromethane and water (18:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.2 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 3-hydroxyazetidine derivative.

Rationale: The presence of water is crucial for the mechanism of DDQ-mediated deprotection. The reaction proceeds through a hydride abstraction mechanism, and water facilitates the hydrolysis of the resulting oxocarbenium ion.

Protocol 3: Oxidation of the 3-Hydroxyazetidine to the Carboxylic Acid

The final step in the synthesis of the target GABA uptake inhibitors involves the oxidation of the 3-hydroxyl group to a carboxylic acid. A two-step Swern or a direct Jones oxidation can be employed. Here, a TEMPO-catalyzed oxidation is presented as a milder alternative.

Reaction Scheme:

Materials:

-

N-alkylated-3-hydroxyazetidine (from Protocol 2)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (bleach)

-

Potassium bromide (KBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the 3-hydroxyazetidine derivative (1.0 eq) in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate, followed by potassium bromide (0.1 eq) and TEMPO (0.05 eq).

-

Cool the biphasic mixture to 0 °C.

-

Slowly add sodium hypochlorite solution (1.2 eq) dropwise while vigorously stirring.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers. Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid product.

Rationale: The TEMPO-catalyzed oxidation is a highly efficient and selective method for converting primary alcohols to carboxylic acids under mild conditions, which helps to avoid side reactions on the often complex lipophilic side chains.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency of various azetidine derivatives at the GABA transporters GAT1 and GAT3. This data highlights the importance of the N-substituent in determining both potency and selectivity.

| Compound ID | N-Substituent | GAT-1 IC₅₀ (µM)[11][12] | GAT-3 IC₅₀ (µM)[11][12] |

| 1 | 4,4-Diphenylbutenyl | 2.83 ± 0.67 | > 100 |

| 2 | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 ± 0.77 | > 100 |

| 3 | 2-[Tris(4-methoxyphenyl)methoxy]ethyl | > 100 | 15.3 ± 4.5 |

| 4 | Unsubstituted | > 100 | > 100 |

Conclusion and Future Directions

3-((4-Methoxybenzyl)oxy)azetidine is a strategically valuable and versatile building block for the synthesis of novel GABA uptake inhibitors. The protocols outlined in this application note provide a robust framework for the generation of diverse libraries of N-substituted 3-carboxyazetidine derivatives. The SAR data underscores the critical role of the N-lipophilic tail in dictating inhibitory potency and subtype selectivity. Future research in this area should focus on the exploration of a wider range of lipophilic substituents and the stereoselective synthesis of chiral azetidine derivatives to further probe the pharmacophore space of the GABA transporters. The development of highly selective inhibitors for GAT subtypes remains a significant goal for achieving more targeted therapeutic interventions with reduced side-effect profiles.

References

-

Faust MR, Höfner G, Pabel J, Wanner KT. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Eur J Med Chem. 2010;45(6):2453-2465. [Link]

-

Hellenbrand T, Höfner G, Wein T, Wanner KT. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorg Med Chem. 2016;24(10):2256-2272. [Link]

-

Faust MR, Höfner G, Pabel J, Wanner KT. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL. [Link]

-

Hellenbrand T, Höfner G, Wanner KT. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Semantic Scholar. [Link]

-

Hellenbrand T, Höfner G, Wein T, Wanner KT. Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorg Med Chem. 2016;24(10):2256-2272. [Link]

-

Goldsmith PJ, et al. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

-

Bavo F, et al. Structural and stereochemical determinants for hGAT3 inhibition: development of novel conformationally constrained and substituted analogs of (S)-isoserine. OUCI. [Link]

-

Kragsten JV, et al. Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5. Preparation and Structure-Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Scilit. [Link]

-

Schremmer-Melzani C, et al. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. ResearchGate. [Link]

-

D'yakonov VA, et al. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]

-

Andersen KE, et al. Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. J Med Chem. 1999;42(21):4281-4291. [Link]

-

Andersen KE, et al. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. J Med Chem. 1995;38(19):3789-3803. [Link]

-

Kragsten JV, et al. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. J Med Chem. 2001;44(13):2098-2107. [Link]

-

Andersen KE, et al. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. Bioorg Med Chem. 2001;9(11):2773-2785. [Link]

-

Sitka I, et al. Synthesis of N-substituted acyclic β-amino acids and their investigation as GABA uptake inhibitors. Eur J Med Chem. 2013;65:487-499. [Link]

-

Zhao X. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid. [Link]

-

Chen C, et al. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC. [Link]

-

Steffan T, Renukappa-Gutke T, Höfner G, Wanner KT. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorg Med Chem. 2015;23(6):1251-1267. [Link]

-

Reddy DS, et al. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. ResearchGate. [Link]

-

Cant D, et al. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. [Link]

-

Horita K, et al. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Semantic Scholar. [Link]

-

Steffan T, Renukappa-Gutke T, Höfner G, Wanner KT. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. ChEMBL. [Link]

-

Azetidine Amides in Drugs: Structure Search. Drug Hunter. [Link]

-

Kumar P, et al. Molecular basis of human GABA transporter 3 inhibition. PMC. [Link]

-

Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

-

Uesugi S, et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 11. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]

Technical Support Center: Purification of 3-((4-Methoxybenzyl)oxy)azetidine

Welcome to the technical support guide for the purification of 3-((4-Methoxybenzyl)oxy)azetidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable building block. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during your purification workflow in a question-and-answer format.

Question 1: My compound is streaking badly on the silica gel TLC plate, and the spots are elongated. What's causing this and how can I fix it?

Answer:

-

Plausible Cause: This is a classic sign of strong interaction between a basic compound and the acidic surface of the silica gel. The azetidine nitrogen in your molecule is basic and can interact ionically with the acidic silanol groups (Si-OH) on the silica surface, leading to slow, uneven movement up the plate.

-

Recommended Solution: To mitigate this, you need to suppress the acidic nature of the stationary phase.

-

Add a Basic Modifier: The most common solution is to add a small amount of a volatile amine base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your mobile phase (eluent). A typical starting concentration is 0.5-1% (v/v) of triethylamine. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly and form compact spots.[1]

-

Use a Different Stationary Phase: If adding a basic modifier is not sufficient or is incompatible with your downstream applications, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a deactivated silica gel.

-

Question 2: I'm performing flash column chromatography, but my desired product is co-eluting with an impurity. How can I improve the separation?

Answer:

-

Plausible Cause: Co-elution occurs when the polarity of your product and an impurity are too similar for the chosen solvent system to resolve. Your solvent system may be too polar, causing all components to move too quickly up the column (high Rf values), or simply not selective enough.

-

Recommended Solution: Achieving good separation is an optimization process.

-

Optimize the Mobile Phase: The goal is to have the Rf value of your target compound between 0.2 and 0.4 on the TLC plate for optimal column separation.

-

Decrease Solvent Polarity: If your Rf is too high (>0.5), decrease the proportion of the more polar solvent in your eluent system (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2]

-

Try a Different Solvent System: Sometimes, a complete change of solvents is necessary to alter the selectivity. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol.[3]

-

-

Use a Shallower Gradient: If you are running a gradient elution, make it shallower. A slower increase in solvent polarity over a larger column volume can significantly improve the resolution of closely eluting compounds.[4]

-

Improve Column Packing and Loading: Ensure your column is packed perfectly without any air bubbles or cracks. Load your crude product in a minimal amount of solvent to apply it as a narrow band at the top of the column.

-

Question 3: After purification, my ¹H NMR spectrum shows a singlet around 3.8 ppm and aromatic peaks that don't correspond to my product. What is this impurity?

Answer:

-

Plausible Cause: A singlet at ~3.8 ppm is characteristic of the methoxy (-OCH₃) group on the 4-methoxybenzyl (PMB) protecting group.[5] The presence of unexpected aromatic signals suggests a byproduct related to this group. A likely candidate is 4-methoxybenzaldehyde or 4-methoxybenzoic acid , which can form if the PMB ether undergoes oxidative cleavage. Another possibility is residual 4-methoxybenzyl alcohol , a common starting material or a byproduct of deprotection.

-

Recommended Solution:

-

Confirm the Impurity: Compare the chemical shifts of the impurity with known spectra of 4-methoxybenzaldehyde (singlet ~9.9 ppm for aldehyde proton), 4-methoxybenzoic acid (broad singlet >10 ppm for carboxylic acid proton), or 4-methoxybenzyl alcohol.

-

Re-purification: These impurities have different polarities from your product.

-

4-methoxybenzyl alcohol is more polar than your product and should separate well with flash chromatography.

-

4-methoxybenzoic acid can be removed with a simple basic wash. Dissolve your product in a non-polar organic solvent (like ethyl acetate or dichloromethane), wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), then with brine. Dry the organic layer over anhydrous sodium sulfate before concentrating.[6]

-

-

Prevent Formation: Ensure your reaction and workup conditions are not overly oxidative. Store the compound in a cool, dark place to prevent degradation.

-

Question 4: My final yield is very low after purification. Where am I losing my product?

Answer:

-

Plausible Cause: Product loss can occur at multiple stages.

-

Workup: The basic nitrogen of the azetidine can lead to the formation of salts. If you perform an acidic wash during your workup, your product may partition into the aqueous layer as a protonated salt.

-

Chromatography: As discussed in Question 1, strong adsorption to silica gel can result in irreversible binding or decomposition on the column, especially if left for an extended period.

-

Evaporation: Although the product is a solid, it may have some volatility, especially if residual solvents lower its boiling point under high vacuum.[7][8]

-

-

Recommended Solution:

-

Optimize Workup: Avoid acidic washes if possible. If an acid wash is necessary to remove basic impurities, you must re-basify the aqueous layer to a pH > 10 with a base like NaOH and re-extract with an organic solvent to recover your product.

-

Deactivate Silica: Always add 0.5-1% triethylamine to your eluent during column chromatography to minimize adsorption and potential degradation.[1]

-

Careful Evaporation: When removing solvent on a rotary evaporator, use a moderate water bath temperature (30-40°C) and avoid leaving the product under high vacuum for an extended period after the solvent is gone.

-

Frequently Asked Questions (FAQs)

Q1: What is the most reliable purification method for 3-((4-Methoxybenzyl)oxy)azetidine?

For most lab-scale syntheses, flash column chromatography on silica gel is the most versatile and effective method.[2][9] It allows for the separation of unreacted starting materials, non-polar byproducts, and more polar impurities. For crystalline solids, recrystallization can be an excellent final purification step to achieve high purity, provided a suitable solvent system can be found.[10]

Q2: How do I select the best solvent system for column chromatography?

The ideal solvent system is determined by running preliminary Thin Layer Chromatography (TLC) plates.

-

Start with a standard solvent system: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.[2][11]

-

Screen different ratios: Test various ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) on TLC plates.

-